(1r)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine
Description
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
(1R)-1-(6-chloro-5-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-5-3-7(6(2)10)4-11-8(5)9/h3-4,6H,10H2,1-2H3/t6-/m1/s1 |
InChI Key |
GVTWDUHLSPMPQD-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1Cl)[C@@H](C)N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(C)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthetic route to (1R)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine generally follows these key stages:
- Synthesis of 6-Chloro-5-methylpyridin-3-amine Intermediate: This intermediate is typically prepared by the reduction of 2-chloro-3-methyl-5-nitropyridine using iron powder under acidic aqueous conditions.
- Introduction of the Chiral Ethanamine Side Chain: The chiral ethanamine moiety is introduced via nucleophilic substitution or reductive amination on the pyridine intermediate.
- Purification: The final product is purified by recrystallization or chromatographic techniques to achieve high purity.
Synthesis of 6-Chloro-5-methylpyridin-3-amine
The preparation of the key intermediate 6-chloro-5-methylpyridin-3-amine is crucial. Multiple methods have been reported with varying yields and reaction conditions.
Notes: The reduction of the nitro group to the amine is efficiently performed using iron powder in acidic aqueous media. The presence of ammonium chloride can assist the reduction but may reduce yield. The reaction temperature and time are critical for optimizing yield and purity.
Purification Techniques
The final compound is purified to high purity (>98%) by:
- Recrystallization: Using appropriate solvents to selectively crystallize the desired product.
- Chromatography: Silica gel column chromatography with eluents such as hexane-ethyl acetate mixtures or chloroform-methanol systems is commonly employed.
Representative Reaction Scheme
- Starting Material: 2-chloro-3-methyl-5-nitropyridine
- Reduction: Fe powder in HOAc/H2O → 6-chloro-5-methylpyridin-3-amine
- Side Chain Introduction: Nucleophilic substitution or reductive amination → (1R)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine
- Purification: Recrystallization or chromatography
Reaction Conditions and Analytical Data
| Step | Reagents/Conditions | Yield (%) | Notes | Analytical Data |
|---|---|---|---|---|
| Nitro reduction | Fe powder, HOAc/H2O, <40°C, 3-5 h | 89-97 | High yield with iron powder reduction | MS m/z = 142.03 [M+H]+; 1H NMR (DMSO-d6): 7.54 (d, J=30 Hz, 1H), 6.91-6.90 (dd, J=0.6 & 2.7 Hz, 1H), 2.17 (s, 3H) |
| Side chain installation | Nucleophilic substitution or reductive amination | Variable | Conditions depend on method; chiral catalysts may be used for enantioselectivity | Purity >98% after purification |
The preparation of (1R)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine is well-established through the reduction of nitro-substituted pyridine precursors followed by introduction of the chiral ethanamine side chain. Iron powder reduction in acidic aqueous media is the preferred method for obtaining the key 6-chloro-5-methylpyridin-3-amine intermediate with excellent yields and operational simplicity. The subsequent installation of the chiral amine moiety can be tailored using asymmetric hydrogenation or nucleophilic substitution methods, leveraging modern catalytic asymmetric synthesis techniques to achieve high enantioselectivity.
Purification by recrystallization and chromatography ensures the isolation of the compound in high purity, suitable for further applications in medicinal chemistry or as a synthetic intermediate.
This synthesis approach is supported by robust literature, including detailed experimental conditions and analytical validation, confirming its reliability and reproducibility for research and industrial purposes.
Chemical Reactions Analysis
Types of Reactions
(1r)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(1r)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1r)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variants
1-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-one (CAS 1538994-41-0)
- Structure : Replaces the amine group with a ketone and incorporates an imidazo-pyridine ring.
- Suppliers : Available from 3 suppliers, indicating moderate commercial accessibility .
1-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroethan-1-amine (CAS 2266594-96-9)
- Structure : Features a trifluoroethylamine group and an imidazo-pyridine core.
- The imidazo ring may improve binding to hydrophobic pockets in targets .
Heterocyclic Core Modifications
(1R)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride (CAS 1217475-54-1)
- Structure : Replaces the pyridine ring with a chloro-fluorophenyl group.
- Fluorine introduces electronegativity, affecting electronic distribution and metabolic stability .
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
Stereochemical Variants
(S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride (CAS 1212955-39-9)
Data Table: Key Structural and Commercial Attributes
Research Implications
- Stereochemistry : The absence of (R)-enantiomer data in the evidence underscores the need for enantioselective synthesis and pharmacological profiling to compare bioactivity with the (S)-form .
- Heterocyclic Modifications : Imidazo-pyridine derivatives (e.g., CAS 1538994-41-0) show higher commercial availability, suggesting broader research use despite functional group differences .
- Lipophilicity vs. Solubility : Trifluoromethyl groups (CAS 2266594-96-9) may improve CNS penetration but require formulation adjustments to mitigate solubility challenges .
Q & A
Q. What are the recommended synthetic routes for (1R)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine?
Methodological Answer: The synthesis typically involves:
Starting Material : 6-Chloro-5-methylpyridine derivatives (e.g., 6-chloro-5-methylpyridine-3-carbaldehyde) as precursors .
Chiral Alkylation : Introduction of the ethanamine group via reductive amination or enantioselective alkylation using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (R)-configuration .
Purification : Chromatography (silica gel or HPLC) or recrystallization to isolate the enantiomerically pure compound .
Key Considerations : Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., methanol/THF mixtures) to minimize racemization .
Q. How can researchers characterize the stereochemical purity of this compound?
Methodological Answer: Use:
Chiral HPLC : Compare retention times with racemic standards; mobile phases often include hexane/isopropanol with 0.1% diethylamine .
Polarimetry : Measure optical rotation ([α]D) and compare with literature values for (R)-enantiomers .
NMR Spectroscopy : Analyze splitting patterns in -NMR (e.g., diastereotopic protons near the chiral center) and -NMR for substituent effects .
Q. What safety protocols are critical during handling?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (based on analogous pyridine derivatives) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal; avoid aqueous release due to potential environmental persistence .
Advanced Research Questions
Q. How do substituent positions (6-chloro, 5-methyl) influence the compound’s reactivity in nucleophilic reactions?
Methodological Answer:
- Electronic Effects : The electron-withdrawing Cl at C6 activates the pyridine ring for nucleophilic substitution, while the methyl group at C5 provides steric hindrance, directing reactivity to C2/C4 positions .
- Experimental Design :
- Perform kinetic studies using varying nucleophiles (e.g., Grignard reagents) in polar aprotic solvents (DMF, DMSO).
- Monitor regioselectivity via LC-MS or -NMR (if fluorinated nucleophiles are used) .
Q. What strategies optimize enantiomeric excess (ee) in large-scale synthesis?
Methodological Answer:
Catalyst Screening : Test chiral ligands (e.g., Josiphos, BINOL derivatives) in asymmetric hydrogenation or kinetic resolution .
Continuous Flow Reactors : Enhance ee by precise control of residence time and temperature gradients, reducing side reactions .
Crystallization-Induced Dynamic Resolution (CIDR) : Use chiral resolving agents (e.g., tartaric acid derivatives) to amplify ee during recrystallization .
Q. How can in vitro assays evaluate this compound’s potential bioactivity?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors with pyridine-binding motifs (e.g., kinases, GPCRs) based on structural analogs .
- Assay Workflow :
- Fluorescence Polarization : Measure binding affinity to recombinant protein targets.
- Cellular Uptake : Use radiolabeled -amine derivatives to quantify permeability in Caco-2 cell monolayers .
- Dose-Response Curves : Calculate IC values in enzyme inhibition assays (e.g., acetylcholinesterase) .
Data Contradictions & Resolution
Q. Discrepancies in reported melting points: How to resolve?
Methodological Answer:
Q. Conflicting bioactivity data across structural analogs: How to interpret?
Methodological Answer:
- Case Study : Analog [(1-ethyl-5-fluoro-pyrazol-4-yl)methyl]amine shows higher potency but lower solubility than the target compound .
- Analysis Framework :
- QSAR Modeling : Correlate logP, polar surface area, and steric parameters with activity/solubility trade-offs .
- MD Simulations : Predict binding poses to explain divergent activities (e.g., Cl vs. F substituent interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
